molecular formula C20H23NO5 B2733881 ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate CAS No. 919855-02-0

ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2733881
M. Wt: 357.406
InChI Key: HWCAGCGTBOMVFT-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of a similar compound, “methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, has been studied .


Chemical Reactions Analysis

The reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize new [ (4-methyl-2-oxo-2 H -chromen-7-yl)amino]methylcoumarins .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate”, have been studied .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate and its derivatives are significant in organic synthesis, contributing to the development of various pharmacologically relevant compounds. For instance, the synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins through Knoevenagel condensation and subsequent chromene-coumarin recyclization demonstrates the compound's utility in creating fluorinated coumarins, which are valuable in medicinal chemistry due to their enhanced biological activity (D. L. Chizhov et al., 2008). Additionally, aromatic carbamates with a chromen-2-one fragment have been synthesized through condensation reactions, highlighting the compound's versatility in forming chromene derivatives used in diverse chemical studies (A. V. Velikorodov et al., 2014).

Catalysis and Methodology Development

The compound also plays a crucial role in methodology development for organic synthesis. An example is the efficient atom economical one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives, where it serves as a precursor in reactions aimed at constructing chromene structures with potential medicinal applications (Muthusamy Boominathan et al., 2011). Such methodologies are essential for developing new synthetic routes that are more efficient and environmentally friendly.

Potential Biological Activities

Research has also explored the biological properties of compounds synthesized from ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate. For example, innovative coumarin derivatives containing the thiazolidin-4-one ring have been synthesized, with preliminary studies suggesting potential antibacterial activities. This underscores the compound's role in the discovery of new therapeutic agents (C. K. Ramaganesh et al., 2010).

Advanced Materials and Chemical Sensors

Furthermore, the synthesis of biologically active compounds like ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC) demonstrates the application of ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate in creating materials with specific photophysical properties. Such materials can be used as chemical sensors or in studying surfactant behaviors, contributing to advancements in materials science and analytical chemistry (M. Alsharif et al., 2018).

Future Directions

Coumarins and their derivatives continue to attract attention for their interesting biological activities . The future research may focus on exploring more biological properties of these compounds and developing more efficient synthesis methods .

properties

IUPAC Name

ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCAGCGTBOMVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl)piperidine-4-carboxylate

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